molecular formula C24H34N2O3 B386530 3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA

3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA

Cat. No.: B386530
M. Wt: 398.5g/mol
InChI Key: XFMRWMPWXSMHFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a decyloxy group attached to one phenyl ring and a methoxy group attached to another phenyl ring, both linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea typically involves the reaction of 4-(decyloxy)aniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings, leading to a wide range of derivatives.

Scientific Research Applications

N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzyloxy)phenyl]glycinamide
  • 4-{[4-(decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
  • N-(1H-benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)

Uniqueness

N-[4-(decyloxy)phenyl]-N’-(4-methoxyphenyl)urea is unique due to its specific combination of decyloxy and methoxy groups attached to the phenyl rings. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, or material properties, highlighting its potential for specialized uses.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(4-methoxyphenyl)urea

InChI

InChI=1S/C24H34N2O3/c1-3-4-5-6-7-8-9-10-19-29-23-17-13-21(14-18-23)26-24(27)25-20-11-15-22(28-2)16-12-20/h11-18H,3-10,19H2,1-2H3,(H2,25,26,27)

InChI Key

XFMRWMPWXSMHFV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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